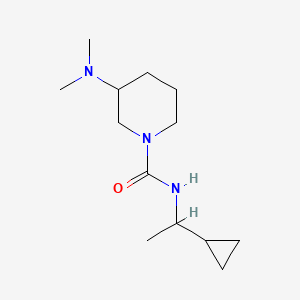
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide, also known as DMOXS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase, which results in a decrease in the production of bicarbonate ions. This leads to a decrease in the pH of the extracellular fluid, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro, and it has also been shown to have anti-inflammatory effects. Additionally, 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide. One area of research could be the development of new sulfonamide derivatives that have improved activity against specific targets. Additionally, 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide could be used in combination with other compounds to develop new treatments for cancer and other diseases. Finally, more research is needed to understand the mechanism of action of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide is widely used in scientific research as a tool to study the role of sulfonamides in various biochemical and physiological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide has also been used to study the role of sulfonamides in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
Propiedades
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7-4-5-10(6-11(7)18(13,15)16)12-8(2)14-17-9(12)3/h4-6H,1-3H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSZBBYHHDCMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)



![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)

![cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)
![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)

